

# ZAP-180013 Fluorescence Polarization Assay: Application Notes and Protocols

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## Compound of Interest

Compound Name: ZAP-180013

Cat. No.: B1683543

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## Introduction

ZAP-70 (Zeta-chain-associated protein kinase 70) is a critical cytoplasmic protein tyrosine kinase that plays a central role in T-cell activation and immune responses.[1][2] Upon T-cell receptor (TCR) engagement, ZAP-70 is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) on the TCR  $\zeta$ -chain via its tandem SH2 domains.[1][2][3][4] This interaction is a pivotal step in the downstream signaling cascade that leads to T-cell proliferation and effector functions. Dysregulation of ZAP-70 activity is implicated in various autoimmune diseases and certain types of leukemia, making it an attractive target for therapeutic intervention.[2]

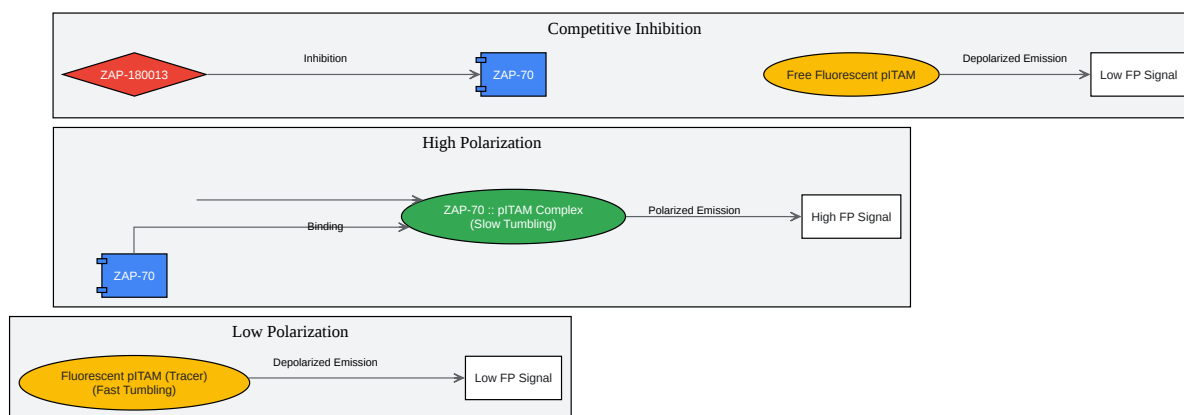
**ZAP-180013** has been identified as an inhibitor of the ZAP-70 SH2 domain's interaction with phosphorylated ITAMs.[3][5] Fluorescence Polarization (FP) is a robust, homogeneous, and sensitive technique widely used in drug discovery to study molecular interactions in real-time.[6][7][8] This application note provides a detailed protocol for a fluorescence polarization assay to characterize the inhibitory activity of **ZAP-180013** on the ZAP-70:ITAM interaction.

## Principle of the Fluorescence Polarization Assay

The fluorescence polarization assay measures the change in the rotational motion of a fluorescently labeled molecule in solution.[2][6][7] A small, fluorescently labeled peptide (the tracer), in this case, a doubly phosphorylated ITAM peptide (pITAM), tumbles rapidly in solution

and thus depolarizes plane-polarized excitation light, resulting in a low polarization signal.[9] When a large protein, such as ZAP-70, binds to the fluorescently labeled pITAM, the rotational motion of the complex is significantly slower.[9] This leads to a higher degree of polarization of the emitted light.

In a competitive binding assay, an unlabeled inhibitor compound like **ZAP-180013** competes with the fluorescent pITAM for binding to ZAP-70. At increasing concentrations of the inhibitor, more fluorescent pITAM is displaced from ZAP-70, leading to a decrease in the fluorescence polarization signal. This dose-dependent decrease allows for the determination of the inhibitor's potency, typically expressed as an IC<sub>50</sub> value.

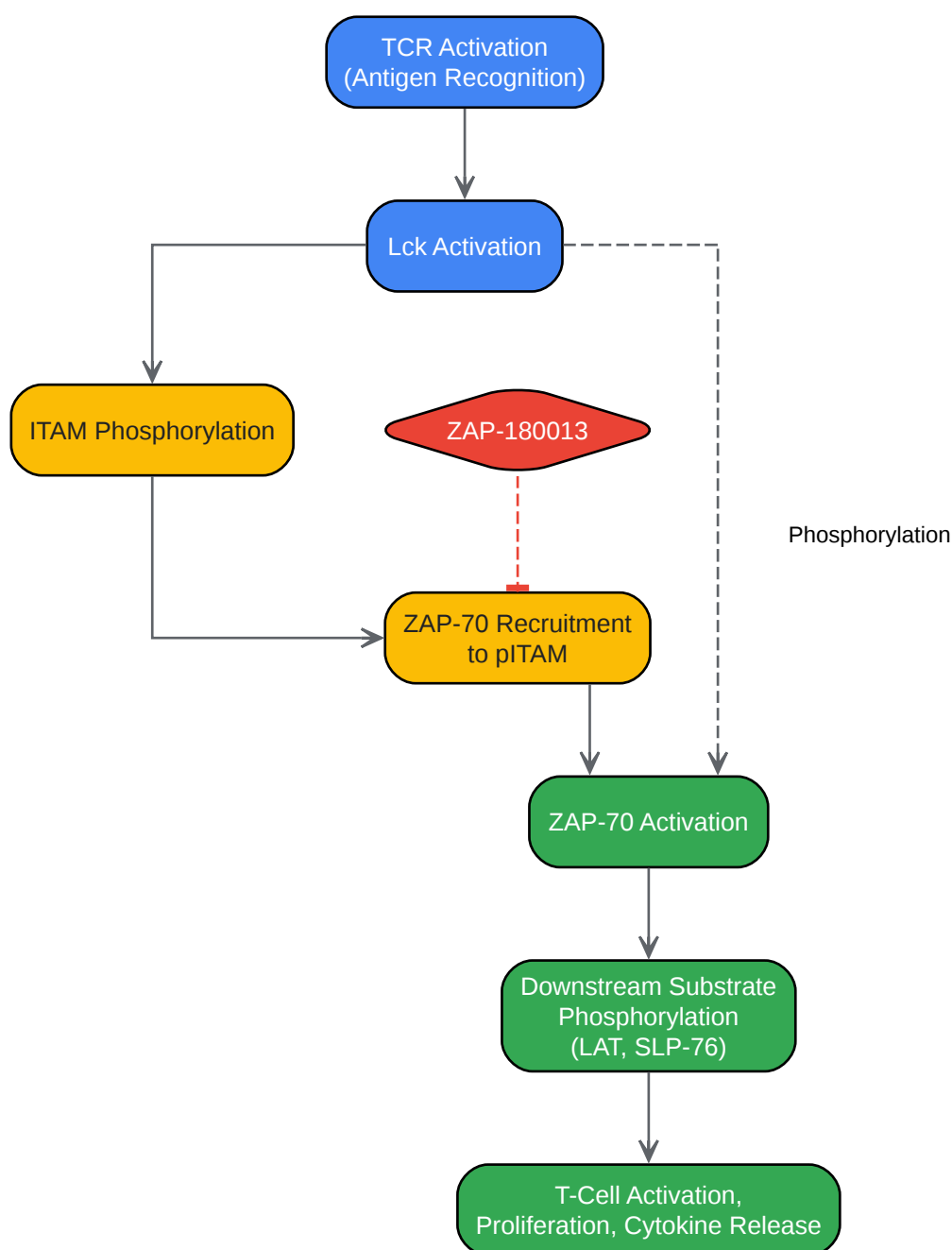


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**Figure 1:** Principle of the **ZAP-180013** Fluorescence Polarization Assay.

## ZAP-70 Signaling Pathway

ZAP-70 is a key component of the T-cell receptor (TCR) signaling pathway. Upon antigen presentation and TCR activation, the Src family kinase Lck phosphorylates ITAMs within the TCR complex. This creates docking sites for the tandem SH2 domains of ZAP-70, recruiting it to the plasma membrane. Once recruited, ZAP-70 is itself phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates downstream substrates, such as LAT and SLP-76, leading to the activation of multiple signaling cascades that culminate in T-cell activation, proliferation, and cytokine production. **ZAP-180013** inhibits the initial recruitment of ZAP-70 to the phosphorylated ITAMs, thereby blocking the entire downstream signaling cascade.<sup>[3][4][10]</sup>



[Click to download full resolution via product page](#)**Figure 2:** Simplified ZAP-70 Signaling Pathway and the Point of Inhibition by **ZAP-180013**.

## Quantitative Data Summary

The inhibitory potency of **ZAP-180013** against the ZAP-70:pITAM interaction has been determined using fluorescence polarization and other assays. The reported IC50 values are summarized in the table below. It is important to note that variations in assay conditions can lead to different IC50 values.

Compound	Assay Type	Target	Reported IC50 (μM)	Reference
ZAP-180013	Fluorescence Polarization	ZAP-70	1.8	[5][11][12]
ZAP-180013	Fluorescence Polarization	ZAP-70	9.6	[5][13][14]
ZAP-180013	TR-FRET	ZAP-70	16.841	[5][13][14]

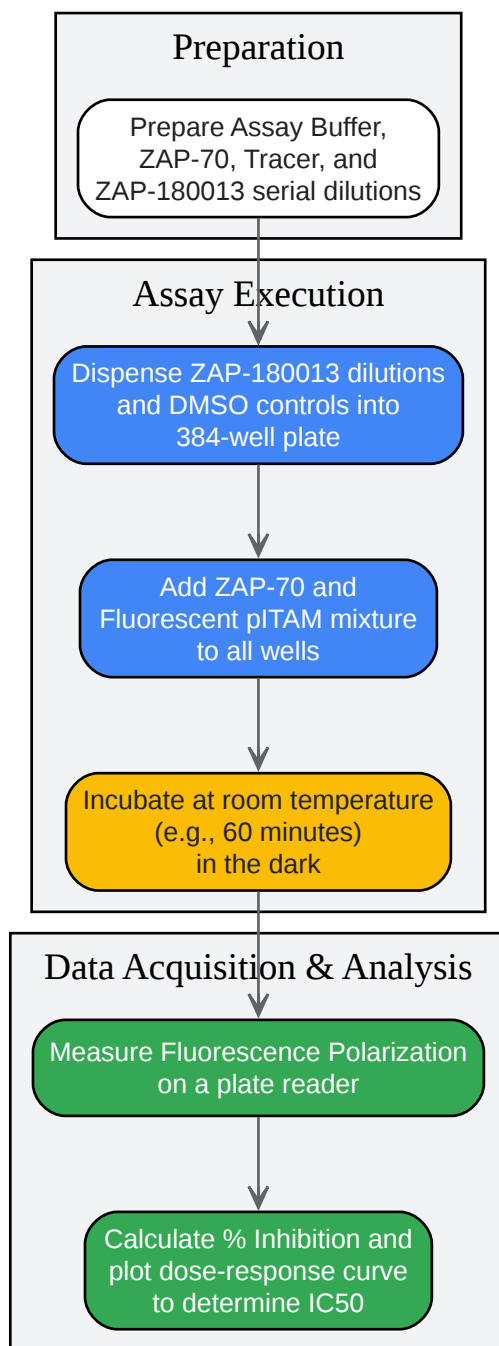
## Experimental Protocols

### Materials and Reagents

- ZAP-70 Protein: Recombinant human ZAP-70 protein (tandem SH2 domains or full-length).
- Fluorescently Labeled pITAM Peptide (Tracer): A doubly phosphorylated ITAM peptide labeled with a suitable fluorophore (e.g., TAMRA-2pY).
- **ZAP-180013**: Test compound.
- Assay Buffer: 20 mM Tris pH 8.0, 150 mM NaCl, 2% glycerol, 1 mM TCEP, 0.01% Tween-20, 0.01% Triton X-100.[2]
- DMSO: Anhydrous, for dissolving the test compound.
- Microplates: Black, low-volume, non-binding 384-well microplates.

- Plate Reader: A microplate reader capable of measuring fluorescence polarization.

## Experimental Workflow



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**Figure 3:** General workflow for the **ZAP-180013** fluorescence polarization assay.

## Detailed Protocol

- Preparation of Reagents:
  - Prepare the assay buffer and store it at 4°C.
  - Prepare a stock solution of **ZAP-180013** in 100% DMSO.
  - Create a serial dilution series of **ZAP-180013** in 100% DMSO.
  - Dilute the ZAP-70 protein and the fluorescently labeled pITAM peptide to their final working concentrations in the assay buffer. Based on the literature, suggested final concentrations are 100 nM for ZAP-70 and 2 nM for the TAMRA-2pY tracer.[\[2\]](#)
- Assay Procedure:
  - Dispense a small volume (e.g., 200 nL) of the **ZAP-180013** serial dilutions and DMSO (for positive and negative controls) into the wells of a 384-well plate.
  - Prepare a master mix of ZAP-70 and the fluorescent pITAM in assay buffer.
  - Add 20 µL of the ZAP-70/pITAM master mix to each well of the plate.
  - Negative Control (0% Inhibition): Wells containing ZAP-70, fluorescent pITAM, and DMSO.
  - Positive Control (100% Inhibition): Wells containing fluorescent pITAM and DMSO, without ZAP-70.
  - Seal the plate and incubate at room temperature for 60 minutes, protected from light.
- Data Acquisition:
  - Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore (e.g., for TAMRA, excitation at ~555 nm and emission at ~580 nm).
- Data Analysis:

- The percentage of inhibition is calculated using the following formula: % Inhibition =  $100 * (1 - [(mP\_sample - mP\_positive\_control) / (mP\_negative\_control - mP\_positive\_control)])$  where mP is the millipolarization value.
- Plot the percent inhibition against the logarithm of the **ZAP-180013** concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, Origin).

## Troubleshooting and Considerations

- **Signal Window:** The difference in mP values between the negative and positive controls should be sufficiently large for a robust assay (typically > 50 mP).
- **Z'-Factor:** To assess the quality of the assay for high-throughput screening, the Z'-factor should be calculated. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
- **DMSO Tolerance:** The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to avoid affecting the protein-ligand interaction.
- **Compound Interference:** Test compounds that are fluorescent or that quench the fluorescence of the tracer can interfere with the assay. These should be identified and excluded.
- **Reagent Stability:** Ensure the stability of the ZAP-70 protein and the fluorescent peptide under the assay conditions.

By following this detailed protocol, researchers can accurately characterize the inhibitory activity of **ZAP-180013** and other potential inhibitors of the ZAP-70:pITAM interaction, facilitating the development of novel therapeutics for immune-related disorders.

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